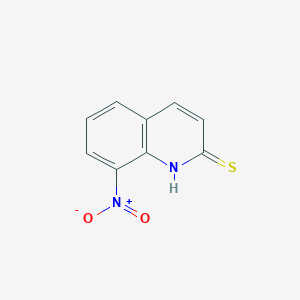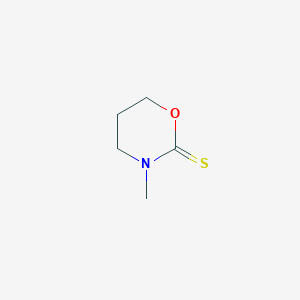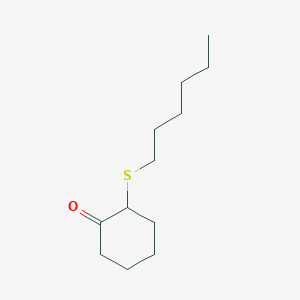
2,2,3-Trifluoro-3-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trifluoro-3-methylbutane is an organic compound that belongs to the class of alkanes It is characterized by the presence of three fluorine atoms and a methyl group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trifluoro-3-methylbutane can be achieved through several methods. One common approach involves the fluorination of 3-methylbutane using a fluorinating agent such as elemental fluorine or a fluorine-containing compound. The reaction typically requires controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes often utilize specialized equipment to handle the reactive fluorine gas and ensure safety. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3-Trifluoro-3-methylbutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include trifluoromethyl alcohols or acids.
Reduction: The compound can be reduced to form hydrocarbons with fewer fluorine atoms.
Substitution: Substituted products with different functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
2,2,3-Trifluoro-3-methylbutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals or diagnostic agents.
Industry: The compound’s unique properties make it useful in the development of materials with specific characteristics, such as increased stability or reactivity.
Mécanisme D'action
The mechanism by which 2,2,3-Trifluoro-3-methylbutane exerts its effects depends on the specific reactions it undergoes. In general, the presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. Fluorine’s high electronegativity can affect the electron distribution within the molecule, leading to unique reaction pathways and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethanol: Another fluorinated compound with applications in organic synthesis and as a solvent.
2,2,3-Trifluoropropane: A related compound with similar fluorination but a different carbon backbone.
3,3,3-Trifluoropropene: An unsaturated fluorinated compound used in various chemical reactions.
Uniqueness
2,2,3-Trifluoro-3-methylbutane is unique due to its specific substitution pattern and the presence of both a methyl group and three fluorine atoms. This combination of features imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
87517-38-2 |
|---|---|
Formule moléculaire |
C5H9F3 |
Poids moléculaire |
126.12 g/mol |
Nom IUPAC |
2,2,3-trifluoro-3-methylbutane |
InChI |
InChI=1S/C5H9F3/c1-4(2,6)5(3,7)8/h1-3H3 |
Clé InChI |
CCJLENSREHVIFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dibromo-4-chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14405516.png)


![2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one](/img/structure/B14405547.png)





![4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline](/img/structure/B14405578.png)
![Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane](/img/structure/B14405584.png)



